Cyclopropyl Urea Conformational Restraint Confers Altered Inhibitor–Enzyme Surface Complementarity Relative to Linear Alkyl Urea Analogs
The N-cyclopropyl urea terminus in CAS 1170507-36-4 introduces a torsionally constrained, sp²-hybridized urea geometry that differs fundamentally from the freely rotating N-propyl, N-butyl, or N-cyclohexyl variants found in comparator thiadiazole ureas [1]. In the urea-based ketol-acid reductoisomerase (KARI) inhibitor series, cyclopropanecarbonyl thiourea derivatives exhibited a distinct transition-state-mimetic binding mode not accessible to longer-chain congeners, correlating with enhanced inhibitory activity [2]. Although direct head-to-head co-crystal data for CAS 1170507-36-4 are not yet published, class precedent demonstrates that cyclopropyl-to-linear-alkyl substitution can alter inhibitor potency by ≥5-fold through changes in the dihedral angle between the urea plane and the thiadiazole ring [2].
| Evidence Dimension | Conformational constraint of the N-cyclopropyl urea terminus versus N-alkyl urea comparators |
|---|---|
| Target Compound Data | Cyclopropyl group: C–N–C=O torsion restricted to ~0° or ~180°; cyclopropane ring imparts sp²-like character to the adjacent nitrogen |
| Comparator Or Baseline | N-propyl or N-cyclohexyl thiadiazole ureas (e.g., CAS 866043-29-0, 1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea): unrestricted rotation around N–C bond; lower rotational barrier |
| Quantified Difference | Class-level SAR: cyclopropanecarbonyl thiourea KARI inhibitors showed ≥5-fold potency improvement over n-alkyl chain analogs in the same assay system (KARI enzyme inhibition, IC₅₀ comparison) [2]. |
| Conditions | Inference drawn from KARI enzyme inhibition SAR study on N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas; applicable by extension to urea analogs [2]. |
Why This Matters
Procurement of a compound with a cyclopropyl urea terminus, rather than a flexible alkyl urea, may be critical for projects requiring a conformationally pre-organized inhibitor scaffold to achieve target-specific binding, as conformational entropy penalties can degrade affinity by >1 kcal/mol.
- [1] Google Patents. 1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-propylurea (CAS 866043-29-0). Kuujia Database Entry. View Source
- [2] Synthesis, bioactivity and SAR study of N′-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as ketol-acid reductoisomerase inhibitors. PubMed / Bioorganic & Medicinal Chemistry, 2009. SciLit Database. View Source
